molecular formula C15H11HgNO B082624 phenyl(quinolin-8-olato-N1,O8)mercury CAS No. 14354-56-4

phenyl(quinolin-8-olato-N1,O8)mercury

Cat. No.: B082624
CAS No.: 14354-56-4
M. Wt: 421.84 g/mol
InChI Key: FSRHNWZLCJXDBK-UHFFFAOYSA-M
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Description

Phenyl(quinolin-8-olato-N1,O8)mercury (CAS: 14354-56-4) is an organomercury compound featuring a phenyl group bonded to a mercury center, which is further coordinated by a quinolin-8-olato ligand through its nitrogen (N1) and oxygen (O8) atoms. Its molecular formula is C15H11HgNO . The compound is structurally characterized by a planar quinoline moiety and a mercury atom in a distorted tetrahedral geometry due to the chelating ligand. Regulatory documents classify it under "non-essential metals" with strict usage limits (0.1% by weight) due to mercury's toxicity .

Properties

CAS No.

14354-56-4

Molecular Formula

C15H11HgNO

Molecular Weight

421.84 g/mol

IUPAC Name

phenyl(quinolin-8-yloxy)mercury

InChI

InChI=1S/C9H7NO.C6H5.Hg/c11-8-5-1-3-7-4-2-6-10-9(7)8;1-2-4-6-5-3-1;/h1-6,11H;1-5H;/q;;+1/p-1

InChI Key

FSRHNWZLCJXDBK-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)[Hg]OC2=CC=CC3=C2N=CC=C3

Isomeric SMILES

C1=CC=C(C=C1)[Hg+].C1=CC2=C(C(=C1)[O-])N=CC=C2

Canonical SMILES

C1=CC=C(C=C1)[Hg+].C1=CC2=C(C(=C1)[O-])N=CC=C2

Other CAS No.

14354-56-4

Origin of Product

United States

Comparison with Similar Compounds

Organomercury Compounds with Varied Ligands

The following table compares phenyl(quinolin-8-olato-N1,O8)mercury with other phenylmercury derivatives:

Compound Name CAS Molecular Formula Coordination Mode Key Applications/Properties
Phenylmercuric acetate 62-38-4 C8H8HgO2 Hg bonded to phenyl and acetate Fungicide, preservative
Phenylmercuric chloride 100-56-1 C6H5ClHg Hg bonded to phenyl and Cl Catalyst in organic synthesis
Methyl(8-quinolinolato-N1,O8)mercury 86-85-1 C10H9HgNO Hg bonded to methyl and quinolinolato Potential antimicrobial agent
This compound 14354-56-4 C15H11HgNO Hg bonded to phenyl and quinolinolato Restricted use in electronics; high stability

Key Observations :

  • Coordination Environment: Unlike phenylmercuric acetate and chloride, which have monodentate ligands, the quinolinolato ligand in phenyl(quinolin-8-olato)mercury provides bidentate (N,O) chelation, enhancing thermal and chemical stability .
  • Toxicity : All phenylmercury compounds are regulated under REACH and industrial guidelines due to mercury's persistence and bioaccumulation .
  • Applications: Phenyl(quinolin-8-olato)mercury’s stability makes it a candidate for niche applications (e.g., catalysts or intermediates), whereas phenylmercuric acetate’s fungicidal use is historically documented but now heavily restricted .

Metal-Quinolinolato Complexes with Non-Mercury Metals

Quinolin-8-olato ligands form complexes with other metals, offering insights into how metal choice alters properties:

Compound Name CAS Molecular Formula Metal Oxidation State Key Properties
Bis(quinolin-8-olato-N1,O8)magnesium 14639-28-2 C18H14MgN2O2 Mg(II) High thermal stability (bp: 267°C); used in OLEDs
(Quinolin-8-olato-N1,O8)silver 15521-50-3 C9H7AgNO Ag(I) Antimicrobial activity; low solubility in water
Copper(5-bromo-8-quinolinolato-N1,O8) 15695-17-7 C20H11Br2CuNO4 Cu(II) Fluorescent properties; used in sensors

Key Observations :

  • Thermal Stability: Magnesium and mercury quinolinolato complexes exhibit high thermal stability, but mercury’s toxicity limits its utility compared to magnesium .
  • Electronic Applications: Magnesium and copper complexes are employed in optoelectronics (e.g., OLEDs), whereas mercury’s regulatory status restricts similar applications for phenyl(quinolin-8-olato)mercury .

Research Findings and Structural Insights

  • Hydrogen Bonding: In analogous compounds like N-(2-acetylphenyl)acetamide, hydrogen bonding stabilizes planar conformations . For phenyl(quinolin-8-olato)mercury, the quinoline ring’s planarity and chelation likely reduce rotational freedom, enhancing crystallinity .
  • Regulatory Trends: Phenyl(quinolin-8-olato)mercury is banned in Toyota’s manufacturing standards and restricted under REACH, aligning with global efforts to phase out mercury compounds .

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